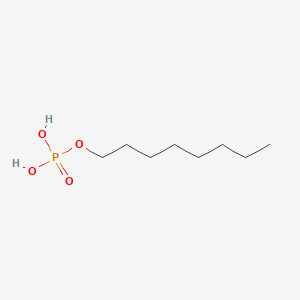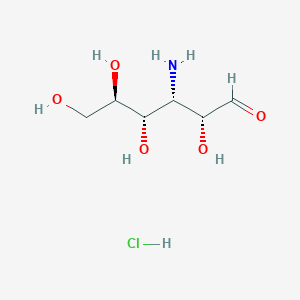
Difluoroiodotoluene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of p-(Difluoroiodo)toluene (p-TolIF2) is detailed in a practical approach involving a three-step process that yields a high-quality product suitable for long-term storage. This synthesis utilizes inexpensive and readily available starting materials, highlighting the reagent's accessibility for laboratory use. The use of 48% aqueous HF as the fluorine atom source is particularly notable for its efficiency and cost-effectiveness (Tao & Murphy, 2019).
Molecular Structure Analysis
Although direct studies on the molecular structure of difluoroiodotoluene through X-ray crystallography or similar techniques were not identified in the searched papers, the molecular structure's analysis can be inferred from its reactivity and synthesis pathways. The presence of the difluoroiodo group attached to the toluene ring makes it a potent electrophilic fluorinating agent.
Chemical Reactions and Properties
Difluoroiodotoluene undergoes a range of chemical reactions, leveraging its difluoroiodo group for fluorination purposes. It has been used efficiently for the synthesis of α-acceptor substituted selenides, demonstrating clean reactions under various conditions without further oxidation of the products. This indicates its selectivity and potential for targeted fluorination strategies (Arrica & Wirth, 2005).
Physical Properties Analysis
The physical properties of difluoroiodotoluene, such as melting point, boiling point, and solubility, are crucial for its handling and application in synthesis. While specific details on these properties were not directly addressed in the available literature, the successful large-scale synthesis and application in various reactions suggest that its physical properties are conducive to standard laboratory conditions.
Chemical Properties Analysis
Difluoroiodotoluene's chemical properties, particularly its reactivity as a fluorinating agent, are well-documented. It serves as a surrogate for elemental fluorine, offering a safer and more manageable approach to introducing fluorine atoms into organic molecules. Its role in the additive fluoro-Pummerer reaction and other fluorination reactions underscores its importance in synthetic chemistry, enabling the efficient introduction of fluorine atoms into complex molecules (Greaney, Motherwell, & Tocher, 2001).
Wissenschaftliche Forschungsanwendungen
Environmental Degradation and Toxicity
- Microbial Degradation : Studies on polyfluoroalkyl chemicals, which are structurally similar to difluoroiodotoluene, highlight the microbial degradation pathways of these compounds in the environment. This research is crucial for understanding the environmental fate and potential remediation strategies for these persistent chemicals (Liu & Avendaño, 2013).
- Immunotoxicity of Perfluorinated Compounds : Investigations into the immunotoxic effects of perfluorinated compounds (PFCs), which share characteristics with difluoroiodotoluene, suggest that these compounds may impair immune functions in wildlife and humans, indicating a need for research on their health impacts (Corsini et al., 2014).
Applications in Biomedical Sensing and Energy Harvesting
- Piezo- and Pyroelectric Responses : Research on nano- and micropatterned polymer surfaces, including poly(vinylidenefluoride) (PVDF) and its co-polymers, demonstrates significant potential in biomedical sensing and energy harvesting. These materials exhibit enhanced piezoelectric responses due to their fluorinated segments, suggesting a parallel interest in studying difluoroiodotoluene for similar applications (Surmenev et al., 2021).
Developmental Toxicity Studies
- Toxicological Assessments : The developmental toxicity of PFAs, including PFOS and PFOA, has been extensively reviewed, showing effects on reproductive and developmental indices in rodents. This line of research underscores the importance of evaluating similar effects in compounds like difluoroiodotoluene, to understand potential risks associated with exposure (Lau et al., 2004).
Biological Monitoring and Environmental Impact
- Monitoring in Wildlife and Humans : Studies on the biological monitoring of PFSs reveal their increasing presence in the environment and their potential health implications, emphasizing the need for ongoing research into the distribution, accumulation, and effects of fluorinated compounds, including difluoroiodotoluene (Houde et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
difluoro-(4-methylphenyl)-λ3-iodane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2I/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJCSEAEQFJFGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)I(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Difluoroiodotoluene | |
CAS RN |
371-11-9 | |
| Record name | 1-(Difluoriodo)-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=371-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Difluoroiodotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-iodotoluene difluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIFLUOROIODOTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R9W1C8C84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B35872.png)
![Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B35881.png)



![5-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B35929.png)




![Benzamide, 3,3'-[(2-chloro-5-methyl-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis[4-chloro-N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-](/img/structure/B35975.png)
